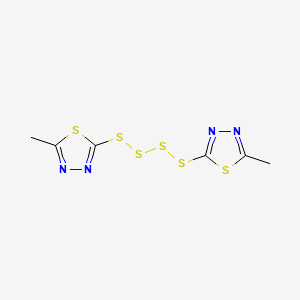
2,2'-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) typically involves the reaction of appropriate thiadiazole precursors with sulfur sources under controlled conditions. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired tetrasulfane linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols and disulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and anticancer activities.
Materials Science: Due to its unique structural properties, the compound is used in the development of advanced materials, including polymers and nanomaterials.
Chemical Sensors: The compound’s reactivity makes it suitable for use in chemical sensors for detecting sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of 2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) involves its interaction with biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Disulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)
- 2,2’-(Trisulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)
- 2,2’-(Tetrasulfane-1,4-diyl)bis(5-ethyl-1,3,4-thiadiazole)
Uniqueness
2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) is unique due to its tetrasulfane linkage, which imparts distinct chemical and biological properties. This linkage enhances the compound’s reactivity and potential for forming covalent bonds with biological molecules, making it a valuable candidate for various applications .
Eigenschaften
CAS-Nummer |
184642-14-6 |
|---|---|
Molekularformel |
C6H6N4S6 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)tetrasulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N4S6/c1-3-7-9-5(11-3)13-15-16-14-6-10-8-4(2)12-6/h1-2H3 |
InChI-Schlüssel |
IJMXYWVDDLINJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)SSSSC2=NN=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12580333.png)

![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)



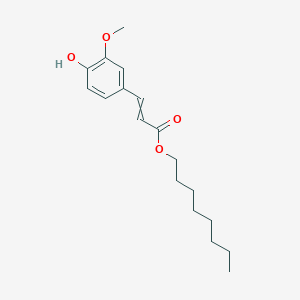

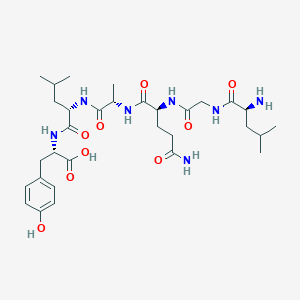

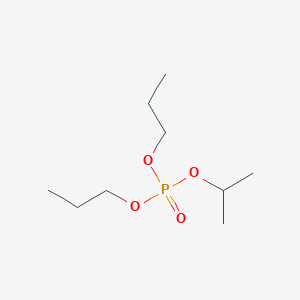
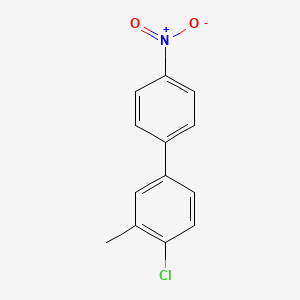
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
silyl}butanenitrile](/img/structure/B12580435.png)
